trans-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid
Overview
Description
trans-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C15H18O3 and a molecular weight of 246.31 g/mol . This compound is characterized by its cyclohexane ring substituted with a carboxylic acid group and a phenylethyl ketone group. It is a chiral molecule, meaning it has non-superimposable mirror images, or enantiomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid as catalysts and heating to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of trans-2-(2-hydroxy-2-phenylethyl)cyclohexane-1-carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Esterification reactions often use alcohols in the presence of acid catalysts like sulfuric acid.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Ester derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of trans-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
- trans-2-(2-Hydroxy-2-phenylethyl)cyclohexane-1-carboxylic acid
- cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid
- trans-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxamide
Comparison: Compared to similar compounds, trans-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities.
Properties
IUPAC Name |
(1R,2S)-2-phenacylcyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c16-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)15(17)18/h1-3,6-7,12-13H,4-5,8-10H2,(H,17,18)/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPPDKWMENPRKR-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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